Ullmann Homocoupling Yield: >20-Fold Improvement Over Previously Reported Conditions
When 2-chloro-3,6-bis(trifluoromethyl)pyridine serves as the precursor for the synthesis of 4,4′,5,5′-tetrakis(trifluoromethyl)-2,2′-bipyridine via nickel-catalyzed Ullmann homocoupling, an optimized procedure employing Zn(0), NiCl₂·6H₂O, and Ph₃P achieves a yield of 65%, compared to a baseline yield of 3% under previously reported standard conditions [1]. This represents a greater than 20-fold enhancement in isolated product yield.
| Evidence Dimension | Synthetic yield in Ullmann homocoupling to electron-deficient bipyridine ligand |
|---|---|
| Target Compound Data | 65% isolated yield |
| Comparator Or Baseline | 3% isolated yield (standard prior method) |
| Quantified Difference | >20-fold improvement (62 percentage points absolute) |
| Conditions | Ni-catalyzed Ullmann homocoupling; stoichiometric Zn(0), NiCl₂·6H₂O, Ph₃P; DMF solvent; reaction scale and temperature optimized |
Why This Matters
Procuring this specific compound enables access to the bis-CF₃ bipyridine ligand in synthetically useful yields, whereas prior literature methods were effectively impractical (3% yield).
- [1] Boga S, Cino S, Seechurn C. Improved synthesis of electron deficient bipyridines. Tetrahedron Lett. 2016;57(21):2231-2232. View Source
